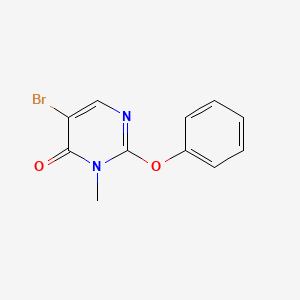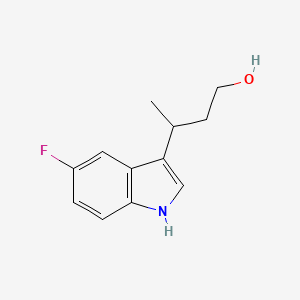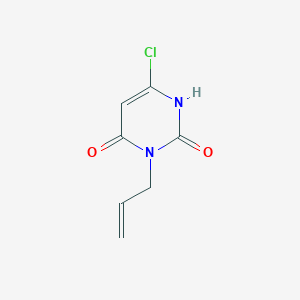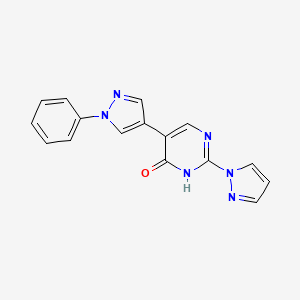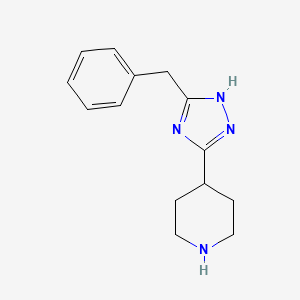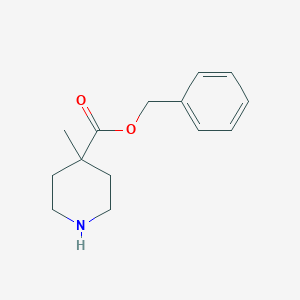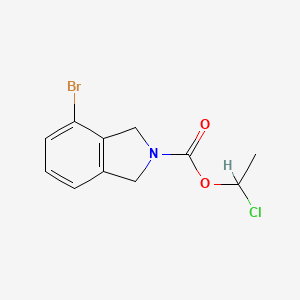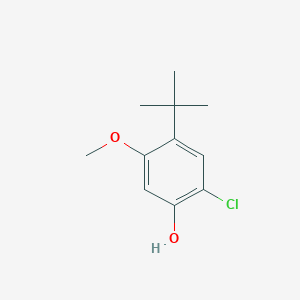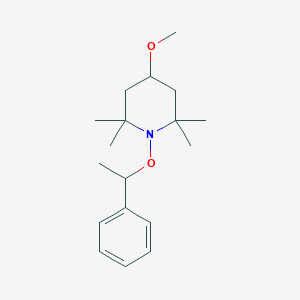
1-(2,5-Dihydroxy-3-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dihydroxy-3-nitrophenyl)ethanone is an organic compound characterized by the presence of hydroxyl (-OH) and nitro (-NO2) functional groups on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,5-Dihydroxy-3-nitrophenyl)ethanone can be synthesized through several methods, including:
Nitration of phenols: Starting with a phenol derivative, the compound can be nitrated using nitric acid to introduce the nitro group.
Baker-Venkataraman rearrangement: This involves the rearrangement of 2-acetyl-4-nitro-5-hydroxyphenyl nicotinate.
Direct acylation: Acylation of 2,5-dihydroxy-3-nitrobenzene with acetic anhydride or acetyl chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration reactions, followed by purification steps to isolate the desired product. The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Chemischer Reaktionen
1-(2,5-Dihydroxy-3-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.
Substitution: Typical reagents include halogens (e.g., Br2) and Lewis acids (e.g., AlCl3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dihydroxy-3-nitrophenyl)ethanone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits biological activity, including antimicrobial and antioxidant properties.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which 1-(2,5-Dihydroxy-3-nitrophenyl)ethanone exerts its effects involves interactions with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, while its antimicrobial activity may involve disruption of microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dihydroxy-3-nitrophenyl)ethanone is similar to other compounds with hydroxyl and nitro groups on a benzene ring, such as 2-bromo-1-(2-hydroxy-5-nitrophenyl)ethanone and 2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone. its unique combination of functional groups and molecular structure sets it apart, leading to distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
1-(2,5-dihydroxy-3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4(10)6-2-5(11)3-7(8(6)12)9(13)14/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETFKJVQYFFMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 5-[({[1-(pyridin-4-yl)piperidin-4-yl]carbonyl}oxy)methyl]-1,3-dihydro-2H-isoindole-2-carboxylate](/img/structure/B15357184.png)
![2-[4-[2-(4-Nitrophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B15357192.png)

